molecular formula C16H10N2OS B11473482 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile

3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile

Cat. No.: B11473482
M. Wt: 278.3 g/mol
InChI Key: RMMJCQQEWXVOBW-GQCTYLIASA-N
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Description

3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

The synthesis of 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile typically involves the condensation of indole derivatives with thiophene-containing aldehydes or ketones. One common method is the Claisen-Schmidt condensation, which involves the reaction of an indole-6-carbonitrile with a thiophene-2-carbaldehyde in the presence of a base such as potassium hydroxide in ethanol . This reaction proceeds under reflux conditions to yield the desired product.

Chemical Reactions Analysis

3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety allows it to bind to enzyme active sites, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity[5][5].

Comparison with Similar Compounds

Similar compounds to 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile include:

The uniqueness of this compound lies in its combination of indole and thiophene moieties, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H10N2OS

Molecular Weight

278.3 g/mol

IUPAC Name

3-[(E)-3-thiophen-2-ylprop-2-enoyl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C16H10N2OS/c17-9-11-3-5-13-14(10-18-15(13)8-11)16(19)6-4-12-2-1-7-20-12/h1-8,10,18H/b6-4+

InChI Key

RMMJCQQEWXVOBW-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CNC3=C2C=CC(=C3)C#N

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CNC3=C2C=CC(=C3)C#N

Origin of Product

United States

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